8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves multiple steps, including the formation of the thiazole and quinazoline rings, followed by their fusion and functionalization. Common reagents used in these reactions include dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thiazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its combined thiazole and quinazoline structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C26H24N4O4S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,7-8,12,18H,3,6,9-11,13-14H2,(H,27,32)(H,28,31) |
InChI Key |
AEKTVNCEQBICFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)N5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
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